Hypochlorhydria, a condition characterized by low stomach acid production, can hinder nutrient absorption and digestion. Research suggests BHCl supplementation might be beneficial in addressing this issue.
However, it's important to note that larger and long-term studies are needed to establish the overall efficacy and safety of BHCl for managing hypochlorhydria. Additionally, the US Food and Drug Administration (FDA) currently prohibits the use of BHCl in over-the-counter (OTC) medications due to insufficient data regarding its safety and effectiveness [].
While research on BHCl primarily focuses on its potential role in managing hypochlorhydria, there's ongoing exploration of its applications in other areas:
Betaine hydrochloride is a quaternary ammonium compound with the molecular formula . It is derived from glycine, featuring three methyl groups attached to a nitrogen atom, making it a derivative of trimethylglycine. Betaine hydrochloride is primarily recognized for its role as a gastric acidifier, often used in dietary supplements and pharmaceuticals to enhance stomach acid levels in individuals with hypochlorhydria (low stomach acid) .
This compound is typically produced as a white crystalline powder that is soluble in water. Its structure allows it to function as an osmoprotectant, helping cells manage osmotic stress by stabilizing proteins and cellular structures under high salinity or dehydration conditions .
BHCl acts as a supplemental source of hydrochloric acid (HCl) in the stomach []. Stomach acid plays a vital role in digestion by:
Additionally, betaine hydrochloride can undergo esterification reactions. For instance, it has been shown to react with glycerol in the presence of acid catalysts to form glyceryl betaine esters, demonstrating its utility in synthesizing bio-based ionic building blocks .
Betaine hydrochloride can be synthesized through various methods:
Betaine hydrochloride has several applications across different fields:
Betaine hydrochloride interacts with various medications and substances:
Betaine hydrochloride belongs to a broader class of compounds known as betaines. Below are some similar compounds along with a comparison highlighting their uniqueness:
Compound | Structure | Unique Characteristics |
---|---|---|
Glycine Betaine | A zwitterion that acts as a methyl donor; primarily found in sugar beets. | |
Trimethylamine | A precursor to betaine; lacks the carboxylate group present in betaine. | |
Choline | A nutrient that serves as a precursor for betaine; involved in neurotransmission. | |
Phosphonium Betaines | Varied structures | Used as intermediates in organic synthesis reactions (e.g., Wittig reaction). |
Betaine hydrochloride stands out due to its specific role as a gastric acidifier and its unique synthesis methods that leverage both chemical and biotechnological approaches.
Betaine hydrochloride possesses the molecular formula C₅H₁₂ClNO₂ with a precise molecular weight of 153.61 grams per mole [1] [2] [3]. The compound represents the hydrochloride salt form of betaine, systematically named as (carboxymethyl)trimethylazanium chloride according to International Union of Pure and Applied Chemistry nomenciation [5]. The exact mass has been determined to be 153.055656 atomic mass units through high-resolution mass spectrometry analysis [2] [23].
The Chemical Abstract Service registry number for this compound is 590-46-5, establishing its unique chemical identity in scientific databases [1] [3] [4]. Alternative nomenclature includes 1-carboxy-N,N,N-trimethylmethanaminium chloride and methanaminium, 1-carboxy-N,N,N-trimethyl-, chloride [3] [6]. The linear formula can be expressed as (CH₃)₃N⁺CH₂COOH·Cl⁻, clearly indicating the ionic nature of the compound [8].
Table 1: Basic Chemical Data for Betaine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₅H₁₂ClNO₂ |
Molecular Weight | 153.61 g/mol |
Chemical Abstract Service Number | 590-46-5 |
Melting Point | 241-242°C |
Density | 1.29 g/cm³ at 20°C |
Solubility in Water | 64.7 g/100 mL at 25°C |
Physical Form | Crystalline powder |
Appearance | Colorless to white |
The monoisotopic mass of betaine hydrochloride is 153.055656, which differs slightly from the average molecular weight due to isotopic abundance considerations [2]. This precise mass determination is crucial for accurate identification in analytical chemistry applications and mass spectrometry protocols [2] [3].
The molecular structure of betaine hydrochloride exhibits distinctive geometric arrangements that reflect its ionic composition and quaternary ammonium character [27]. X-ray crystallographic analysis reveals that the compound crystallizes in the orthorhombic space group with specific lattice parameters characteristic of its ionic nature [22] [29]. The nitrogen atom adopts a tetrahedral geometry with bond lengths ranging from 1.502 to 1.525 Angstroms to the various carbon atoms [27].
The carboxylate group displays typical C-O bond characteristics with a C₁-C₂ bond length of 1.364 Angstroms, indicating partial double bond character due to resonance within the carboxylate functionality [27]. The C-N-C bond angles approximate 109.5 degrees, consistent with tetrahedral geometry around the quaternary nitrogen center [27]. The N-C-C bond angles associated with the carboxylate group measure approximately 120 degrees, reflecting the planar arrangement of the carboxylate moiety [27].
Table 2: Structural Bond Data
Bond Type | Experimental Value (Å or degrees) |
---|---|
N-C₁ Bond Length | 1.504(5) |
N-C₇ Bond Length | 1.525(5) |
N-C₈ Bond Length | 1.502(5) |
N-C₉ Bond Length | 1.515(5) |
C₁-C₂ Bond Length | 1.364(5) |
C-N-C Bond Angles | 109.5° (tetrahedral) |
N-C-C Bond Angles | ~120° (carboxylate) |
Infrared spectroscopy studies demonstrate characteristic absorption bands that correlate with specific molecular vibrations within the betaine hydrochloride structure [32]. The compound exhibits distinct spectroscopic features that differentiate it from related betaine derivatives, particularly in regions corresponding to N-H stretching, C-O stretching, and C-N vibrations [29] [32].
Solid-state nuclear magnetic resonance investigations using ³⁵Cl nuclei provide detailed information about the chloride ion environment and its interactions with the organic cation [28] [31]. These studies reveal specific electric field gradient parameters that characterize the chloride coordination sphere and confirm the ionic nature of the salt formation [28].
Betaine hydrochloride functions as a quaternary ammonium salt with distinct charge separation between the organic cation and chloride anion [9] [13]. The positive charge localizes on the nitrogen atom due to the quaternary ammonium configuration, while the carboxylate group maintains its anionic character through resonance stabilization [9] [13]. This zwitterionic character of the betaine portion, combined with the associated chloride ion, creates unique ionic interactions within the crystal lattice [9].
The compound exhibits significant ionic dissociation when dissolved in aqueous solutions, with the betaine cation and chloride anion separating according to standard salt dissociation patterns [16] [20]. At physiological pH values, the betaine molecule exists primarily in its zwitterionic form, with the nitrogen bearing a positive charge and the carboxylate group carrying a negative charge [16] [26]. The pKa value of betaine is approximately 2.33, indicating that at most physiological pH levels, the molecule remains in its dissociated zwitterionic state [16].
Volumetric analysis demonstrates that betaine hydrochloride exhibits distinct interactions with ionic liquids, showing positive transfer volumes that indicate enhanced hydrophilic interactions [9]. These interactions result from the charge distribution pattern and the ability of the compound to participate in hydrogen bonding networks through both its ionic centers and functional groups [9] [12].
The electric field gradient calculations using density functional theory methods provide quantitative measures of the charge distribution around the chloride ion [28]. These computational studies confirm experimental observations regarding the ionic nature of the compound and the specific coordination environment of the chloride anion [28] [31].
Betaine hydrochloride contains two primary functional groups that determine its chemical reactivity: the quaternary ammonium group and the carboxylate group [11] [36]. The quaternary ammonium nitrogen exhibits limited reactivity due to its fully substituted nature and positive charge stabilization [18]. However, this group participates actively in ionic interactions and can serve as a hydrogen bond acceptor in appropriate chemical environments [12] [18].
The carboxylate functionality displays typical carboxylic acid derivative behavior, including the ability to participate in esterification reactions under specific conditions [36]. Research demonstrates that betaine hydrochloride can undergo esterification with glycerol through mechanisms involving the trapped hydrochloric acid component acting as a proton relay [36]. This trapped hydrochloric acid facilitates the formation of six-membered ring transition states during both nucleophilic addition and water elimination pathways [36].
Density functional theory calculations reveal that the compound can participate in various chemical transformations while maintaining its ionic character [18] [36]. The presence of the chloride ion provides additional reactive pathways, particularly in substitution reactions where the chloride can function as a leaving group under appropriate conditions [33] [35].
Synthesis studies indicate that betaine hydrochloride formation occurs through neutralization of betaine with hydrochloric acid, followed by crystallization processes that maintain the ionic integrity of the compound [33] [35]. The compound exhibits stability under normal storage conditions but can undergo decomposition at elevated temperatures, beginning around its melting point of 241-242°C [23] [25].
Betaine hydrochloride and betaine anhydrous represent two distinct chemical forms with significantly different physical and chemical properties [15] [16] [17]. Betaine anhydrous possesses the molecular formula C₅H₁₁NO₂ with a molecular weight of 117.15 grams per mole, compared to the 153.61 grams per mole of the hydrochloride form [15] [22]. The anhydrous form typically contains approximately one percent water as an impurity, while the hydrochloride form maintains minimal water content [15] [17].
Table 3: Comparison Between Betaine Hydrochloride and Betaine Anhydrous
Property | Betaine Hydrochloride | Betaine Anhydrous |
---|---|---|
Molecular Formula | C₅H₁₂ClNO₂ | C₅H₁₁NO₂ |
Molecular Weight | 153.61 g/mol | 117.15 g/mol |
Water Content | Minimal | ~1% |
Solubility in Water | 64.7 g/100 mL | 157 g/100 mL |
Hygroscopicity | Lower | Higher |
Handling Properties | Easier handling | More challenging |
Stability | Higher stability | Hygroscopic |
Physiological Form After Gastric Passage | Zwitterionic betaine + HCl | Zwitterionic betaine |
Solubility characteristics differ markedly between the two forms, with betaine anhydrous showing higher water solubility at 157 grams per 100 milliliters compared to 64.7 grams per 100 milliliters for the hydrochloride form [16] [25]. Despite this difference, both forms achieve complete dissolution in physiological conditions, making the solubility differential practically irrelevant for biological applications [16] [20].
Hygroscopic properties represent a significant distinction between the compounds, with betaine anhydrous displaying pronounced water attraction that complicates handling and storage [17] [19]. Betaine hydrochloride exhibits reduced hygroscopicity, making it more suitable for industrial applications and premix formulations [17] [19]. This improved handling characteristic stems from the ionic nature of the hydrochloride form and its crystalline stability [17].
Irritant